s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

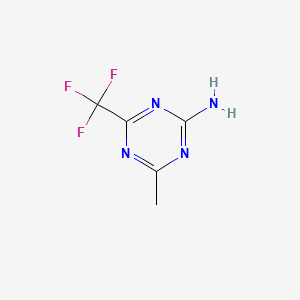

s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)- is a derivative of the 1,3,5-triazine family, characterized by the presence of an amino group at the 2-position, a methyl group at the 4-position, and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)- typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. One common method includes the following steps:

Nucleophilic Substitution: Cyanuric chloride is reacted with methylamine to introduce the methyl group at the 4-position.

Amination: The intermediate product is then treated with ammonia or an amine to introduce the amino group at the 2-position.

Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)- undergoes various chemical reactions, including:

Substitution Reactions: The amino and methyl groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.

Condensation Reactions: It can form condensation products with aldehydes and ketones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.

Scientific Research Applications

s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)- has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)- varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The amino group can form hydrogen bonds with active site residues, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

s-Triazine, 2-amino-4-methyl-6-methoxy-: Similar structure but with a methoxy group instead of a trifluoromethyl group.

s-Triazine, 2-amino-4-methyl-6-chloro-: Contains a chloro group at the 6-position.

s-Triazine, 2-amino-4-methyl-6-phenyl-: Features a phenyl group at the 6-position.

Uniqueness

s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Biological Activity

s-Triazine, specifically the compound 2-amino-4-methyl-6-(trifluoromethyl)-, is part of a larger class of triazine derivatives known for their diverse biological activities. This article explores its biological activity, focusing on its potential applications in cancer therapy, antimicrobial effects, and enzyme inhibition.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C5H5F3N4

- Molecular Weight : Approximately 235.21 g/mol

The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological activity. This group enhances the compound's ability to participate in nucleophilic substitution reactions, making it a versatile candidate for various biological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of s-Triazine derivatives. The compound exhibits cytotoxic effects against various cancer cell lines, including:

- HepG2 (liver cancer) : IC50 = 20.53 µM

- MCF-7 (breast cancer) : IC50 = 129.0 µM

- HCT116 (colon cancer) : IC50 values range from 0.20 µM to 500 µM depending on structural modifications .

The mechanism of action often involves the inhibition of key enzymes involved in tumorigenesis and cell proliferation. For instance, certain derivatives have shown potent inhibitory activity against topoisomerase IIa, which is crucial for DNA replication and repair .

Enzyme Inhibition

s-Triazine derivatives have been studied for their ability to inhibit various enzymes, notably:

- Cholinesterase : Compounds show potential as inhibitors, which is significant for neurodegenerative diseases.

- PI3K/mTOR Pathway : Certain derivatives have demonstrated IC50 values as low as 3.41 nM against PI3K and 8.45 nM against mTOR, indicating strong inhibitory effects that could be leveraged in cancer treatment .

Antimicrobial Activity

The antimicrobial properties of s-Triazine derivatives are well-documented. They exhibit activity against a range of pathogens:

- Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus.

- Fungal Strains : Some derivatives demonstrate antifungal activity, making them suitable candidates for agricultural applications as fungicides .

Case Studies and Research Findings

Several studies have investigated the biological activity of s-Triazine derivatives:

- Topoisomerase Inhibition :

- Dual Inhibition Studies :

-

Synergistic Effects :

- Some studies suggest that combining s-Triazine derivatives with existing chemotherapeutic agents could enhance their efficacy and reduce resistance in cancer cells.

Comparative Analysis of Related Compounds

| Compound Name | Unique Features | Anticancer Activity (IC50) |

|---|---|---|

| s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl) | Trifluoromethyl group enhances reactivity | Varies by derivative (20.53 µM - 500 µM) |

| s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl | Isopropyl substitution increases activity | IC50 = 20.53 µM |

| s-Triazine, 2-amino-4-methoxy-6-trifluoromethyl | Methoxy instead of methylamino | Not extensively studied |

Properties

CAS No. |

29181-69-9 |

|---|---|

Molecular Formula |

C5H5F3N4 |

Molecular Weight |

178.12 g/mol |

IUPAC Name |

4-methyl-6-(trifluoromethyl)-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C5H5F3N4/c1-2-10-3(5(6,7)8)12-4(9)11-2/h1H3,(H2,9,10,11,12) |

InChI Key |

JTQYLAFRKZQYMF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC(=N1)N)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.